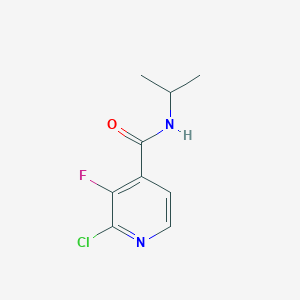

2-Chloro-3-fluoro-N-isopropylisonicotinamide

Description

2-Chloro-3-fluoro-N-isopropylisonicotinamide is a substituted isonicotinamide derivative characterized by a pyridine ring with chloro (2-position) and fluoro (3-position) substituents, coupled with an isopropylamide group at the 4-position.

Properties

IUPAC Name |

2-chloro-3-fluoro-N-propan-2-ylpyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClFN2O/c1-5(2)13-9(14)6-3-4-12-8(10)7(6)11/h3-5H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLIXJRMYKVBYEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=C(C(=NC=C1)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-fluoro-N-isopropylisonicotinamide typically involves the reaction of 2-chloro-3-fluoropyridine with isopropylamine. The reaction is carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-fluoro-N-isopropylisonicotinamide undergoes various chemical reactions, including:

Nucleophilic substitution: The chloro and fluoro substituents on the pyridine ring can be replaced by other nucleophiles, such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere are used.

Major Products

The major products formed from these reactions include substituted isonicotinamides, N-oxides, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-3-fluoro-N-isopropylisonicotinamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as an intermediate in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: The compound is used in the production of agrochemicals, such as herbicides and insecticides.

Mechanism of Action

The mechanism of action of 2-Chloro-3-fluoro-N-isopropylisonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the pyridine ring enhance the compound’s binding affinity to these targets, leading to the inhibition or activation of specific biochemical pathways. The isopropyl group attached to the nitrogen atom also plays a role in modulating the compound’s pharmacokinetic properties, such as its solubility and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations

Halogen Effects: The chloro-fluoro combination in the target compound may enhance metabolic stability compared to dichloro analogs (e.g., 2-Chloro-N-(3-chlorophenyl)isonicotinamide) due to fluorine’s electronegativity and resistance to oxidative degradation .

Amide vs. Non-Amide Derivatives: The N-isopropylamide group in the target compound likely improves solubility in organic solvents compared to phenyl-substituted amides (e.g., 3-Chloro-N-phenyl-phthalimide), which are more rigid and prone to crystallinity . Aldehyde-functionalized analogs (e.g., 2-Chloro-3-(trifluoromethyl)isonicotinaldehyde) are reactive intermediates, whereas amides are typically terminal products or stable pharmacophores .

This suggests that the 3-fluoro group in the target compound might similarly modulate bioactivity .

Research Findings and Data Gaps

- Synthetic Routes : The synthesis of 3-chloro-N-phenyl-phthalimide () emphasizes the need for high-purity intermediates in polymer chemistry. Analogously, the target compound’s synthesis would require precise control of halogenation and amidation steps.

- Toxicity and Safety: Limited safety data exist for chloro-fluoro isonicotinamides. However, 2-Chloro-N-(3-chlorophenyl)isonicotinamide’s safety data sheet () highlights risks such as respiratory irritation, suggesting similar precautions for the target compound .

- Applications: The absence of direct studies on the target compound necessitates extrapolation from analogs.

Biological Activity

2-Chloro-3-fluoro-N-isopropylisonicotinamide is an organic compound belonging to the class of isonicotinamides. Its unique structure, characterized by chloro and fluoro substituents on the pyridine ring and an isopropyl group attached to the nitrogen atom, suggests significant potential in various biological applications, particularly in medicinal chemistry.

The synthesis of this compound typically involves the reaction between 2-chloro-3-fluoropyridine and isopropylamine in a solvent like tetrahydrofuran (THF) under reflux conditions. This method allows for the efficient formation of the compound, which can be further purified through recrystallization.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro and fluoro groups enhances its binding affinity, which may lead to the inhibition or activation of various biochemical pathways. The isopropyl group contributes to the compound's pharmacokinetic properties, influencing solubility and stability.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Anticancer Properties

The compound has been investigated for its anticancer effects, particularly as an inhibitor of specific kinases involved in cancer progression. Its ability to inhibit Raf kinases has been highlighted in studies focusing on tumors associated with excessive Raf activity, including certain melanoma types. This inhibition can lead to reduced cell proliferation and enhanced apoptosis in cancer cells .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate antimicrobial efficacy | Demonstrated significant inhibition of Gram-positive bacteria at low concentrations. |

| Study B | Assess anticancer activity | Showed effective inhibition of tumor growth in xenograft models through Raf kinase inhibition. |

| Study C | Investigate pharmacokinetics | Found improved solubility and bioavailability compared to similar compounds without isopropyl substitution. |

Comparative Analysis with Similar Compounds

To understand the uniqueness and advantages of this compound, a comparison with similar compounds is essential:

| Compound | Structure | Biological Activity |

|---|---|---|

| 2-Chloro-3-fluoroisonicotinic acid | Lacks isopropyl group | Limited antimicrobial activity |

| 2-Chloro-3-fluoro-4-pyridinecarboxylic acid | Contains carboxylic acid group | Primarily used in agrochemical applications |

| 2-Chloro-3-fluoro-4-aminopyridine | Contains amino group | Enhanced activity against certain cancers |

The presence of the isopropyl group in this compound significantly enhances its biological efficacy compared to its analogs, making it a valuable candidate for further pharmaceutical development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.